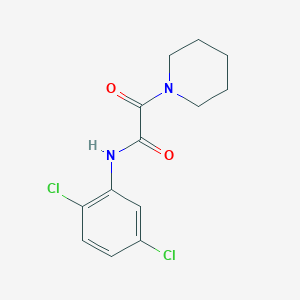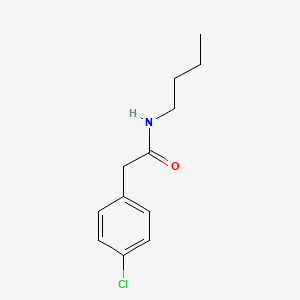![molecular formula C20H17ClN2O7S B4558703 dimethyl 5-{[({[4-chloro-3-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]carbonyl}isophthalate](/img/structure/B4558703.png)
dimethyl 5-{[({[4-chloro-3-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]carbonyl}isophthalate
Vue d'ensemble
Description
This compound is a complex organic molecule with potential applications in various fields of chemistry and materials science. It involves several functional groups and structural features that allow for a wide range of chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including esterification, amidation, and Claisen rearrangement. For example, a study by Pen (2014) on a similar compound, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, demonstrated its synthesis through esterification with methanol followed by reaction with methyl 2-chloropropionate, achieving a 60% yield under optimized conditions. This process highlighted the SN1 reaction mechanism's role in determining the compound's optical activity (Pen, 2014).
Molecular Structure Analysis
Molecular structure determination is critical for understanding the compound's chemical behavior. Ajibade and Andrew (2021) reported on the molecular structures of similar compounds synthesized via Schiff bases reduction route. Their work emphasizes the significance of asymmetric units and intermolecular hydrogen bonding in stabilizing the molecular structure, which is crucial for the functional properties of such compounds (Ajibade & Andrew, 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Research on the synthesis conditions of related compounds, like dimethyl isophthalate derivatives, reveals insights into optimal reaction conditions, such as esterification with methanol and reaction with chloropropionates, to achieve desired yields. These studies contribute to the understanding of chemical synthesis pathways and reaction mechanisms, particularly SN1 processes in the synthesis of complex organic compounds (Pen, 2014).
- Investigations into the reactions of acetylenecarboxylic acid with amines, resulting in products with common structural elements like methoxycarbonylmethylene, highlight the significance of hydrogen bonding and tautomerization in stabilizing enamine forms. This research aids in understanding the intricate dynamics of molecular structures and their transformations, which is crucial for designing novel organic compounds with specific properties (Iwanami, 1971).
Material Science and Catalysis
- Studies on the use of dimethyl isophthalate derivatives as ligands in metal-organic frameworks (MOFs) and in catalysis explore their potential in forming complex structures with specific functionalities. These applications are particularly relevant in the development of novel materials for gas storage, separation technologies, and catalytic processes, offering insights into the versatility of such compounds in material science (Wiedemann, Gamer, & Roesky, 2009).
Pharmaceutical and Biological Applications
- The antifungal activities of phthalide derivatives against plant pathogens, as studied in compounds isolated from the liquid culture of Pestalotiopsis photiniae, illustrate the potential biological applications of these compounds. Understanding their antifungal properties could lead to the development of new agrochemicals or pharmaceuticals (Yang et al., 2011).
Propriétés
IUPAC Name |
dimethyl 5-[(4-chloro-3-methoxycarbonylphenyl)carbamothioylcarbamoyl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O7S/c1-28-17(25)11-6-10(7-12(8-11)18(26)29-2)16(24)23-20(31)22-13-4-5-15(21)14(9-13)19(27)30-3/h4-9H,1-3H3,(H2,22,23,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOFIRUAYCXRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4558623.png)
![2,6-dimethyl-4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B4558628.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4558642.png)
![5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4558648.png)
![3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4558650.png)

![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4558680.png)
![5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4558688.png)

![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4558713.png)
![N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4558722.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4558727.png)
![N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4558735.png)
![5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4558743.png)